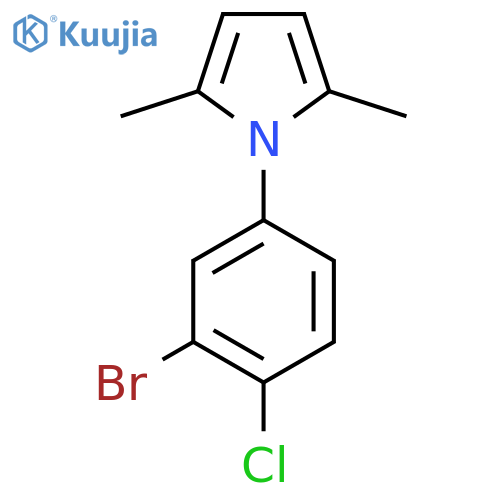

Cas no 1506904-89-7 (1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole)

1506904-89-7 structure

商品名:1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole

CAS番号:1506904-89-7

MF:C12H11BrClN

メガワット:284.579441308975

MDL:MFCD24936382

CID:5324790

PubChem ID:80090882

1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole 化学的及び物理的性質

名前と識別子

-

- 1-(3-Bromo-4-chlorophenyl)-2,5-dimethylpyrrole

- 1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole

- Z1375748072

-

- MDL: MFCD24936382

- インチ: 1S/C12H11BrClN/c1-8-3-4-9(2)15(8)10-5-6-12(14)11(13)7-10/h3-7H,1-2H3

- InChIKey: OMJRPPQTGQESSZ-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C=CC(=C1)N1C(C)=CC=C1C)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 214

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 4.9

1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-9358929-0.05g |

1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole |

1506904-89-7 | 95.0% | 0.05g |

$76.0 | 2025-02-19 | |

| Enamine | EN300-9358929-0.5g |

1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole |

1506904-89-7 | 95.0% | 0.5g |

$310.0 | 2025-02-19 | |

| Aaron | AR028YY6-100mg |

1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole |

1506904-89-7 | 95% | 100mg |

$181.00 | 2025-02-17 | |

| Aaron | AR028YY6-50mg |

1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole |

1506904-89-7 | 95% | 50mg |

$130.00 | 2025-02-17 | |

| Aaron | AR028YY6-250mg |

1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole |

1506904-89-7 | 95% | 250mg |

$248.00 | 2025-02-17 | |

| Enamine | EN300-9358929-0.25g |

1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole |

1506904-89-7 | 95.0% | 0.25g |

$162.0 | 2025-02-19 | |

| Enamine | EN300-9358929-2.5g |

1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole |

1506904-89-7 | 95.0% | 2.5g |

$810.0 | 2025-02-19 | |

| Enamine | EN300-9358929-10.0g |

1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole |

1506904-89-7 | 95.0% | 10.0g |

$1778.0 | 2025-02-19 | |

| Enamine | EN300-9358929-5g |

1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole |

1506904-89-7 | 95% | 5g |

$1199.0 | 2023-09-01 | |

| 1PlusChem | 1P028YPU-1g |

1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole |

1506904-89-7 | 95% | 1g |

$574.00 | 2024-06-20 |

1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole 関連文献

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

1506904-89-7 (1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole) 関連製品

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 1189426-16-1(Sulfadiazine-13C6)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬